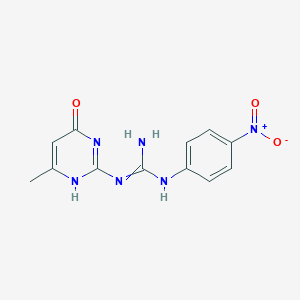
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine is a complex organic compound that features a guanidine group attached to a pyrimidine ring and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 4-hydroxy-6-methylpyrimidine, the ring can be constructed through cyclization reactions.
Introduction of the Guanidine Group: The guanidine moiety can be introduced via nucleophilic substitution reactions using reagents like guanidine hydrochloride.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as an enzyme inhibitor or a receptor ligand.
Medicine
In medicinal chemistry, 1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine might be explored for its pharmacological properties, such as antimicrobial or anticancer activity.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine Derivatives: Compounds like aminoguanidine and methylguanidine.
Pyrimidine Derivatives: Compounds such as cytosine and thymine.
Nitrophenyl Derivatives: Compounds like nitrobenzene and dinitrophenol.
Uniqueness
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Propiedades
Número CAS |
16018-53-4 |
|---|---|
Fórmula molecular |
C12H12N6O3 |
Peso molecular |
288.26 g/mol |
Nombre IUPAC |
2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C12H12N6O3/c1-7-6-10(19)16-12(14-7)17-11(13)15-8-2-4-9(5-3-8)18(20)21/h2-6H,1H3,(H4,13,14,15,16,17,19) |
Clave InChI |
NPIHUYPZBAYBCR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES isomérico |
CC1=CC(=O)N=C(N1)/N=C(/N)\NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-] |
Sinónimos |
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















